molecular formula C14H17N5O2S B2664727 N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide CAS No. 1172010-90-0

N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2664727
CAS No.: 1172010-90-0
M. Wt: 319.38
InChI Key: CGMXRXPBDBIVBN-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a combination of oxazole, pyrimidine, and pyrrolidine rings, making it a complex and potentially versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the oxazole and pyrimidine rings, followed by their coupling through a sulfanyl linkage. Common reagents and conditions used in these reactions may include:

    Oxazole formation: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Pyrimidine formation: This often involves the condensation of a β-dicarbonyl compound with a nitrogen-containing reagent.

    Coupling reaction: The final step involves the formation of the sulfanyl linkage, which can be facilitated by thiol reagents and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly if it exhibits biological activity.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide would depend on its specific biological target. Potential mechanisms could include:

    Enzyme inhibition: The compound may bind to and inhibit the activity of specific enzymes.

    Receptor modulation: It may interact with cellular receptors to modulate signaling pathways.

    DNA/RNA interaction: The compound could bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-(pyrrolidin-1-yl)pyrimidin-4-yl]sulfanyl}acetamide: can be compared to other heterocyclic compounds with similar ring structures, such as:

Uniqueness

The uniqueness of this compound lies in its combination of multiple heterocyclic rings and the presence of a sulfanyl linkage, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-(6-pyrrolidin-1-ylpyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-10-6-11(18-21-10)17-13(20)8-22-14-7-12(15-9-16-14)19-4-2-3-5-19/h6-7,9H,2-5,8H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGMXRXPBDBIVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC=NC(=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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